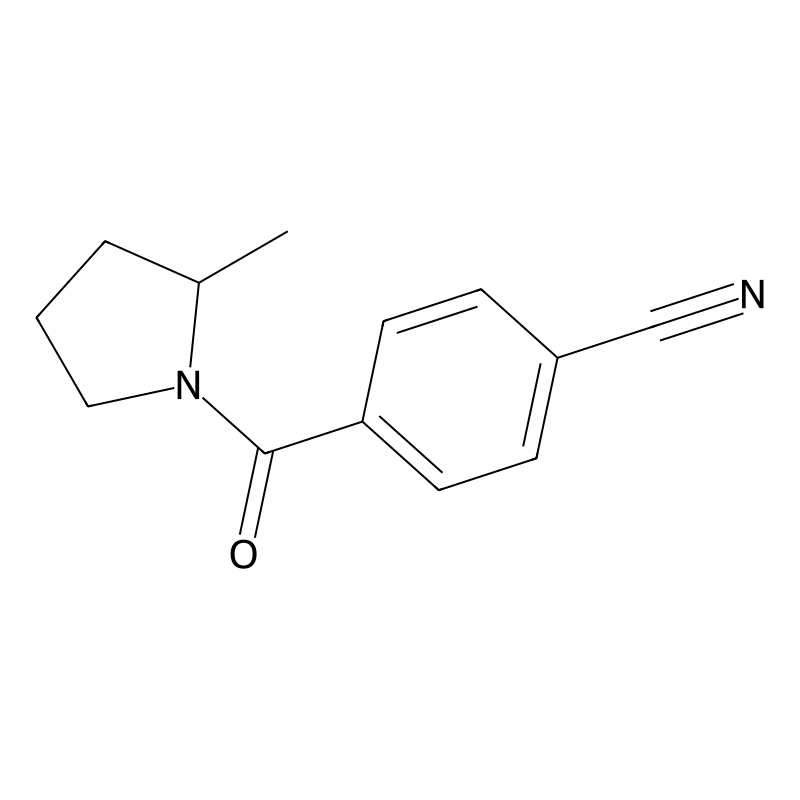

4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Oxidation: This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The nitrile group can also engage in nucleophilic substitution reactions with amines or alcohols, leading to the formation of amides or esters.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Ammonia or primary amines with a suitable catalyst.

Research indicates that 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its ability to interact with specific molecular targets suggests that it may modulate various biological pathways, although detailed mechanisms are still under investigation. The compound's unique structural features contribute to its biological properties, making it a candidate for further pharmacological studies.

The synthesis of 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpyrrolidine. This reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, utilizing a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up while maintaining the same reactants and conditions. Enhanced purification techniques are employed to ensure high yield and purity of the final product.

4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile finds applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for potential therapeutic applications due to its biological activity.

- Medicine: Explored for drug development, particularly in targeting specific diseases.

- Industry: Utilized in producing specialty chemicals and materials.

Preliminary studies suggest that 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile interacts with specific enzymes or receptors, influencing their activity. The exact molecular targets are still being elucidated, but initial findings indicate its involvement in cellular signaling pathways and metabolic processes.

Several compounds exhibit structural similarities to 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile:

- 4-(2-Methylpyrrolidine-1-carbonyl)benzamide

- 4-(2-Methylpyrrolidine-1-carbonyl)benzoic acid

- 4-(2-Methylpyrrolidine-1-carbonyl)benzyl alcohol

Uniqueness

The uniqueness of 4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile lies in its specific structure that combines a nitrile group with a pyrrolidine-derived carbonyl. This configuration allows for versatile chemical modifications and distinct biological activities compared to similar compounds. Its potential applications in drug discovery and organic synthesis further underscore its significance in medicinal chemistry.